molecular formula C15H16FNO3S B4396417 4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B4396417
M. Wt: 309.4 g/mol
InChI Key: MMLWSCFGIRQXAE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxy-3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amine group is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-fluorophenyl)benzamide
  • 4-ethoxy-N-(2-fluorophenyl)-3-nitrobenzamide
  • 4-ethoxy-N-(2-fluorophenyl)-3-nitrobenzenesulfonamide

Uniqueness

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group, fluorophenyl group, and methylbenzenesulfonamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-3-20-15-9-8-12(10-11(15)2)21(18,19)17-14-7-5-4-6-13(14)16/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWSCFGIRQXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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